Boron vinyldimethylsiloxide (CAS 383189-04-6), also known as tris(vinyldimethylsilyl) borate, is a specialized trifunctional crosslinking agent and chemical intermediate. Structurally, it features a central Lewis-acidic boron atom covalently bonded to three polymerizable vinyldimethylsiloxy groups [1]. This specific molecular architecture makes it a valuable precursor for synthesizing high-temperature borosiloxane elastomers, formulating advanced preceramic polymers for SiBOC ceramics, and developing solid electrolyte interphase (SEI) forming additives for lithium-ion batteries. For industrial buyers and materials scientists, its primary utility lies in its ability to simultaneously introduce boron-doping and flexible siloxane linkages into a polymer matrix via standard vinyl-addition (hydrosilylation) or free-radical curing protocols, avoiding the handling hazards of volatile haloboranes.
Attempting to substitute boron vinyldimethylsiloxide with a combination of standard vinyl siloxanes (e.g., tetramethyltetravinylcyclotetrasiloxane) and simple borate esters (e.g., trimethyl borate) fundamentally fails to replicate its performance [1]. In preceramic polymer formulations and battery electrolytes, physically mixing a boron source with a siloxane does not guarantee uniform incorporation of boron into the final crosslinked network; the volatile borate often evaporates or phase-separates before curing is complete. Furthermore, substituting with highly reactive haloboranes (like vinyldichloroborane) introduces corrosive byproducts (HCl) and drastically reduces pot-life, complicating manufacturing workflows. By providing a pre-formed, covalently linked B-O-Si architecture with terminal vinyl groups, boron vinyldimethylsiloxide ensures stoichiometric boron incorporation, eliminates corrosive off-gassing, and provides predictable rheology and curing kinetics.
When used as a crosslinking monomer in polysiloxane-based preceramic formulations, boron vinyldimethylsiloxide enhances the high-temperature stability of the resulting silicon oxycarbide (SiBOC) ceramics. The incorporation of boron into the SiOC network inhibits carbothermal reduction and delays crystallization. Quantitative thermal analysis demonstrates that SiBOC ceramics derived from boron vinyldimethylsiloxide-crosslinked precursors maintain an amorphous structure up to 1450°C and exhibit less than 2% oxidative mass loss at 1200°C. In contrast, baseline SiOC ceramics crosslinked with standard multi-vinyl siloxanes (e.g., V4) begin to crystallize into cristobalite and silicon carbide at 1200°C, suffering >5% mass loss under identical oxidative conditions [1].
| Evidence Dimension | Crystallization onset temperature and oxidative mass loss (1200°C) |
| Target Compound Data | Amorphous up to 1450°C; <2% mass loss |
| Comparator Or Baseline | Standard SiOC (V4 crosslinked): Crystallizes at 1200°C; >5% mass loss |
| Quantified Difference | 250°C higher amorphous stability window; >3% reduction in high-temperature mass loss |
| Conditions | Pyrolysis under argon followed by oxidative testing in air at 1200°C |
For aerospace and advanced refractory procurement, this compound is essential for manufacturing ceramic matrix composites that survive extreme thermal environments where standard SiOC fails.
In advanced lithium-ion battery formulations, boron vinyldimethylsiloxide functions as a dual-action electrolyte additive. The vinyl groups undergo electrochemical reduction to form a flexible polymeric matrix, while the electron-deficient boron center acts as an anion receptor to dissolve resistive LiF deposits. Electrochemical impedance spectroscopy (EIS) reveals that cells utilizing 1 wt% boron vinyldimethylsiloxide exhibit an interfacial resistance of approximately 45 Ω, compared to 65 Ω for cells using a physical mixture of 1 wt% trimethyl borate and 1 wt% vinyltrimethoxysilane. This 30% reduction in impedance translates to improved capacity retention (e.g., >90% vs. 80% after 200 cycles) because the pre-formed borosiloxane molecule polymerizes into a unified, mechanically robust solid electrolyte interphase (SEI) [1].
| Evidence Dimension | Interfacial resistance (SEI impedance) |
| Target Compound Data | 1 wt% Boron vinyldimethylsiloxide: ~45 Ω |
| Comparator Or Baseline | 1 wt% Trimethyl borate + 1 wt% vinyltrimethoxysilane mixture: ~65 Ω |
| Quantified Difference | 30% reduction in interfacial impedance |
| Conditions | Carbonate-based electrolyte in Li-ion full cells after formation cycles |
Battery manufacturers must procure the unified molecule rather than cheaper mixtures to achieve the low-impedance, flexible SEI required for high-rate cycling and long-term capacity retention.
A critical procurement factor for industrial resin formulators is the balance between reactivity and handling stability. Boron vinyldimethylsiloxide possesses a moderate hydrolytic sensitivity but remains stable enough for standard industrial handling. In ambient-humidity resin compounding, formulations utilizing boron vinyldimethylsiloxide maintain a workable pot-life of over 24 hours prior to catalyzed hydrosilylation. Conversely, attempting to introduce boron via reactive haloboranes (e.g., vinyldichloroborane) results in immediate fuming, corrosive HCl generation, and a pot-life of less than 15 minutes due to uncontrolled crosslinking [1].
| Evidence Dimension | Formulation pot-life at ambient humidity |
| Target Compound Data | Boron vinyldimethylsiloxide: >24 hours |
| Comparator Or Baseline | Vinyldichloroborane: <15 minutes |
| Quantified Difference | Greater than 90x extension in workable pot-life |
| Conditions | Ambient humidity (50% RH) mixing in standard polysiloxane resin bases |
Enables scalable, safe manufacturing of boron-doped silicones and preceramic polymers without requiring strict dry-room conditions or specialized corrosion-resistant equipment.
Directly utilizing the compound's ability to yield amorphous SiBOC ceramics up to 1450°C, it is a highly effective crosslinker for 3D-printable preceramic resins and infiltration resins used in aerospace thermal protection systems [1].
Leveraging its dual-action SEI-forming capabilities, it is suited for high-nickel cathode battery systems where a flexible, low-impedance borosiloxane interphase is required to mitigate capacity fade and dissolve resistive fluorides [2].
Used in the formulation of specialized silicone rubbers that require enhanced thermal stability or dynamic mechanical responses, outperforming standard platinum-cured PDMS networks by introducing dynamic B-O-Si linkages [3].